molecular formula C23H23N3O4S2 B12219596 Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate CAS No. 4824-69-5

Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate

Cat. No.: B12219596
CAS No.: 4824-69-5
M. Wt: 469.6 g/mol
InChI Key: AMGJPGMQOVLFCH-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate involves multiple steps, starting from commercially available precursors. The key steps include the formation of the tricyclic core, introduction of the prop-2-en-1-yl group, and subsequent functionalization to introduce the sulfanyl and acetamido groups. The final step involves esterification to form the ethyl benzoate moiety .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols .

Scientific Research Applications

Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[640

Mechanism of Action

The mechanism of action of Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonding and hydrophobic interactions, with proteins and enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic compounds with sulfanyl and acetamido groups, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity .

Properties

CAS No.

4824-69-5

Molecular Formula

C23H23N3O4S2

Molecular Weight

469.6 g/mol

IUPAC Name

ethyl 4-[[2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C23H23N3O4S2/c1-3-12-26-21(28)19-16-6-5-7-17(16)32-20(19)25-23(26)31-13-18(27)24-15-10-8-14(9-11-15)22(29)30-4-2/h3,8-11H,1,4-7,12-13H2,2H3,(H,24,27)

InChI Key

AMGJPGMQOVLFCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C

Origin of Product

United States

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